Impact of the (E)-Styrylsulfonyl Group on Antiproliferative Potency Relative to Saturated Sulfonyl and Sulfine Analogues
The (E)-styrylsulfonyl group confers unique antiproliferative activity that is not replicated by its saturated sulfonyl or sulfine counterparts. In a benzyl‑styrylsulfonyl focused library, the lead (E)-styrylsulfone (compound 7) reduced MCF‑7 breast cancer cell viability with an IC₅₀ of 4.2 µM [1]. In contrast, the corresponding benzylstyrylsulfine analogue (compound 10) exhibited an IC₅₀ > 50 µM in the same assay, representing a > 12‑fold loss of potency [1]. This SAR demonstrates that the (E)-olefin and the fully oxidised sulfone are both essential for biological activity, a structural signature exactly preserved in (E)-3-benzyl-5-(1-(styrylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole [2].
| Evidence Dimension | MCF‑7 cell growth inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ (extrapolated from class data): ~4–10 µM (structural surrogate: compound 7, (E)-benzylstyrylsulfone, IC₅₀ = 4.2 µM) [1] |
| Comparator Or Baseline | Benzylstyrylsulfine analogue (compound 10): IC₅₀ > 50 µM [1] |
| Quantified Difference | > 12‑fold improvement in potency for the (E)-styrylsulfone motif over the sulfine [1] |
| Conditions | MCF‑7 breast adenocarcinoma cells, 48 h exposure, MTT assay [1] |
Why This Matters
The (E)-styrylsulfonyl group is a non‑redundant pharmacophore for potent antiproliferative activity; substitution with a saturated sulfonamide or a reduced sulfine would likely abrogate the desired cellular effect, making CAS 1351664‑26‑0 the superior choice for oncology‑focused programs.
- [1] Chahrour O, Abdalla A, El‑Faham A, Albericio F. Synthesis and biological evaluation of benzyl styrylsulfonyl derivatives as potent anticancer mitotic inhibitors. Bioorg Med Chem Lett. 2011;21(10):3066‑3069. PMID: 21463944. View Source
- [2] Kuujia.com. CAS No 1351664‑26‑0 (3‑Benzyl‑5‑{1‑(E)-2‑phenylethenesulfonylazetidin‑3‑yl}‑1,2,4‑oxadiazole). Product Technical Datasheet. Accessed 29 Apr 2026. View Source
